2-(2-Tert-butyl-1,3-oxazol-5-YL)acetic acid
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Overview
Description
2-(2-Tert-butyl-1,3-oxazol-5-YL)acetic acid is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tert-butyl-1,3-oxazol-5-YL)acetic acid typically involves the formation of the oxazole ring followed by the introduction of the acetic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of tert-butylamine with glyoxylic acid can yield the desired oxazole ring, which can then be further functionalized to introduce the acetic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Tert-butyl-1,3-oxazol-5-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The oxazole ring can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(2-Tert-butyl-1,3-oxazol-5-YL)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Medicine: It may be investigated for its potential as a drug candidate, particularly in the treatment of diseases where oxazole derivatives have shown promise.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-Tert-butyl-1,3-oxazol-5-YL)acetic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
2-(2-Tert-butyl-1,3-oxazol-5-YL)acetic acid is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical reactivity. The tert-butyl group provides steric hindrance, potentially affecting the compound’s interaction with biological targets and its overall stability.
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
2-(2-tert-butyl-1,3-oxazol-5-yl)acetic acid |
InChI |
InChI=1S/C9H13NO3/c1-9(2,3)8-10-5-6(13-8)4-7(11)12/h5H,4H2,1-3H3,(H,11,12) |
InChI Key |
QAICLZYLFHYTNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(O1)CC(=O)O |
Origin of Product |
United States |
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